Ds-HAPP
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Overview
Description
. This compound is primarily used in scientific research for its fluorescent properties, making it valuable in various analytical and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ds-HAPP involves the coupling of anthrancenyl and dansyl fluorophores. The process typically includes the following steps:
Formation of the Dansyl Chloride Intermediate: Dansyl chloride is synthesized by reacting 5-(dimethylamino)naphthalene-1-sulfonyl chloride with an appropriate amine under basic conditions.
Coupling Reaction: The dansyl chloride intermediate is then coupled with an anthrancenyl derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-performance liquid chromatography (HPLC) or other automated purification techniques are used to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ds-HAPP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of this compound with altered fluorescent properties.
Reduction: Reduced forms of this compound with potential changes in fluorescence.
Substitution: Substituted derivatives with modified functional groups, potentially altering the compound’s binding properties.
Scientific Research Applications
Ds-HAPP is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe in various chemical assays to detect the presence of specific ions or molecules.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Utilized in diagnostic assays to detect biomarkers or pathogens.
Industry: Applied in quality control processes to monitor the presence of specific compounds in products.
Mechanism of Action
Ds-HAPP exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, allowing for its detection and visualization. The molecular targets and pathways involved include:
Binding to Specific Molecules: this compound binds to specific ions or molecules, causing a change in its fluorescence.
Fluorescence Resonance Energy Transfer (FRET): This compound can participate in FRET, where energy transfer occurs between two fluorescent molecules, enhancing its detection capabilities.
Comparison with Similar Compounds
Similar Compounds
Ds-en: A similar fluorescent ligand with different binding properties.
Ds-AMP: Another fluorescent ligand used for nitric oxide detection.
Ds-AQ: A fluorescent ligand with unique spectral properties.
Uniqueness of Ds-HAPP
This compound is unique due to its dual fluorophore structure, combining anthrancenyl and dansyl groups. This dual structure enhances its fluorescent properties, making it highly sensitive and specific for various applications .
Properties
Molecular Formula |
C22H35N5O2S |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[3-[4-(3-aminopropyl)piperazin-1-yl]propyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H35N5O2S/c1-25(2)21-9-3-8-20-19(21)7-4-10-22(20)30(28,29)24-12-6-14-27-17-15-26(16-18-27)13-5-11-23/h3-4,7-10,24H,5-6,11-18,23H2,1-2H3 |
InChI Key |
CLSUMSBNEOQICI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCN(CC3)CCCN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.